

1-(2-iodoethyl)-2-octylbenzene structural analysis

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 1-(2-Iodoethyl)-2-octylbenzene

Cat. No.: B13437153

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Title: Structural Elucidation and Analytical Profiling of **1-(2-iodoethyl)-2-octylbenzene**: A Critical Fingolimod Impurity

Executive Context & Regulatory Imperative

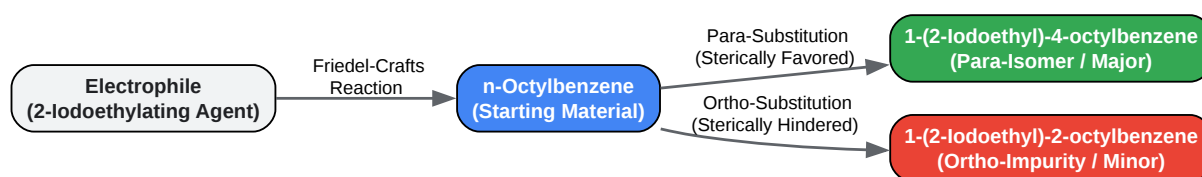
Fingolimod (FTY720) is a pioneering sphingosine-1-phosphate (S1P) receptor modulator utilized in the management of multiple sclerosis[1]. The commercial synthesis of its Active Pharmaceutical Ingredient (API) relies heavily on the functionalization of n-octylbenzene[2]. While the para-substituted derivative, 1-(2-iodoethyl)-4-octylbenzene, serves as the critical target precursor[3], electrophilic aromatic substitution inherently yields regiochemical isomers.

The ortho-isomer, **1-(2-iodoethyl)-2-octylbenzene** (CAS: 162358-96-5), emerges as a persistent, process-related impurity[1]. Under the International Council for Harmonisation (ICH) Q3A(R2) guidelines, any impurity exceeding the standard 0.10% or 0.15% qualification threshold must be rigorously identified, structurally elucidated, and controlled to ensure patient safety and batch-to-batch consistency[4]. As a Senior Application Scientist, I approach the structural analysis of this impurity not merely as a data-gathering exercise, but as a self-validating analytical system designed to definitively prove chemical architecture.

Mechanistic Origins and Regioselectivity

The formation of **1-(2-iodoethyl)-2-octylbenzene** is an unavoidable consequence of the Friedel-Crafts alkylation or acylation steps employed in the early stages of Fingolimod synthesis[2]. The bulky n-octyl chain exerts significant steric hindrance, directing the incoming electrophile predominantly to the para position. However, electronic activation of the aromatic ring by the alkyl group still permits minor ortho-substitution (typically <5% yield).

Because the resulting ortho-impurity shares an identical molecular weight and nearly identical lipophilicity (logP) with the target para-isomer, downstream purge operations via standard crystallization are highly inefficient, necessitating advanced chromatographic isolation.



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Fig 1: Regioselective pathways in Fingolimod synthesis yielding the ortho-impurity.

Experimental Protocols: A Self-Validating Approach

To guarantee absolute trustworthiness in our structural claims, the analytical workflow must be self-validating. Every step must contain internal checks to prevent artifact generation or data misinterpretation.

Preparative HPLC Isolation

Causality: The structural similarity between the ortho and para isomers dictates the use of a high-efficiency reverse-phase C18 column. A shallow gradient is employed because the logP difference is marginal; steep gradients would cause co-elution and compromise the purity of the isolated standard.

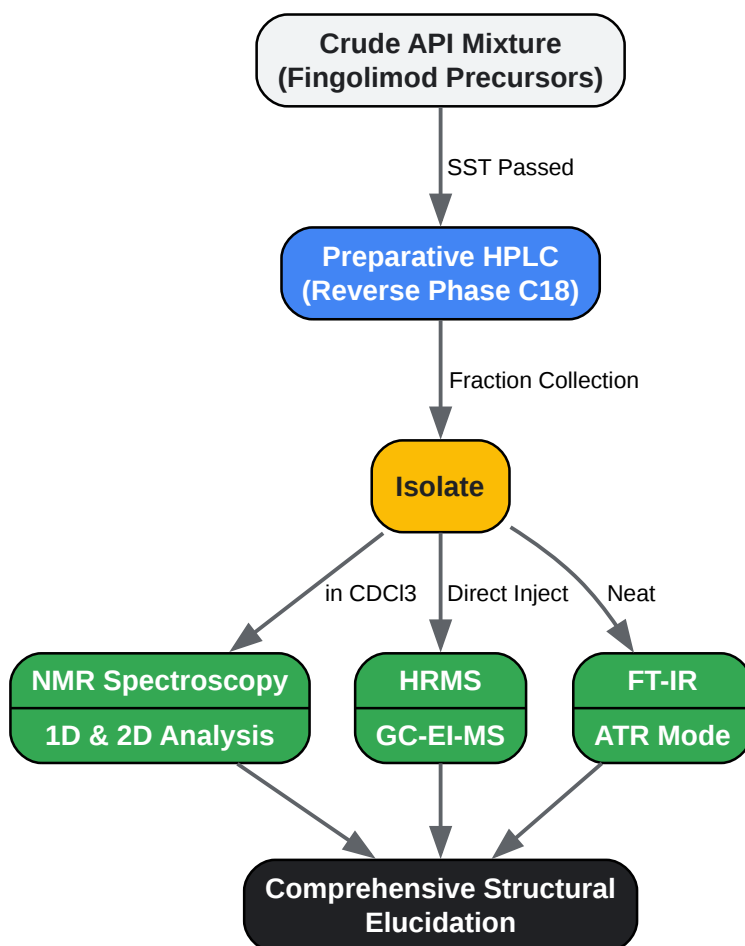
- System Suitability Testing (SST): Prior to isolation, inject a resolution mixture of ortho and para standards. Validate that the resolution factor (Rs) is ≥ 1.5 . If $R_s < 1.5$, the mobile phase gradient must be flattened.

- **Sample Preparation:** Dissolve the crude API mixture in Acetonitrile:Water (80:20 v/v) at a concentration of 50 mg/mL.
- **Chromatographic Conditions:** Utilize a Prep-C18 column (250 x 21.2 mm, 5 μ m). Mobile phase A: 0.1% TFA in Water; Mobile phase B: 0.1% TFA in Acetonitrile. Execute a shallow gradient from 70% B to 90% B over 40 minutes at a flow rate of 15 mL/min.
- **Fraction Collection & Recovery:** Monitor UV absorbance at 220 nm. Collect the minor peak eluting just prior to the major para-isomer peak. Lyophilize the fractions to yield **1-(2-iodoethyl)-2-octylbenzene** as a pale oil (>98% chromatographic purity).

High-Resolution NMR Acquisition

Causality: To prevent integration bias caused by differential relaxation times—especially critical for quaternary carbons and the heavy-atom-influenced iodine-bound carbon—a long relaxation delay (D1) is mandatory.

- **Sample Prep:** Dissolve 15 mg of the isolated impurity in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- **Tuning and Matching:** Perform automated tuning, matching, and shimming on a 400 MHz NMR spectrometer to ensure a symmetrical line shape (linewidth at half-height < 1.0 Hz).
- **¹H NMR:** Acquire 16 scans with a 90° pulse angle and a relaxation delay (D1) of 5 seconds to ensure complete proton relaxation.
- **¹³C NMR:** Acquire 1024 scans with proton decoupling. Set D1 to 2 seconds to ensure quaternary carbons (C-Ar) relax sufficiently for accurate detection.



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Fig 2: Self-validating analytical workflow for impurity isolation and structural elucidation.

Multi-Dimensional Structural Analysis

The definitive structural elucidation of **1-(2-iodoethyl)-2-octylbenzene** relies on the orthogonal convergence of NMR, HRMS, and FT-IR data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ortho-substitution pattern is definitively confirmed by the ^1H NMR splitting of the aromatic protons. Unlike the symmetric AA'BB' multiplet seen in the para-isomer, the ortho-isomer presents a complex, asymmetric multiplet at 7.10–7.25 ppm. Furthermore, the "heavy atom effect" of iodine causes a characteristic, extreme upfield shift of the $-\text{CH}_2-\text{I}$ carbon to ~5.5 ppm in the ^{13}C NMR spectrum.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

Chemical Shift (ppm)	Multiplicity	Integration	Coupling Constant (J)	Assignment
7.10 – 7.25	Multiplet (m)	4H	-	Aromatic protons (Ar-H)
3.35	Triplet (t)	2H	7.5 Hz	-CH ₂ -I
3.20	Triplet (t)	2H	7.5 Hz	Ar-CH ₂ -CH ₂ -I
2.65	Triplet (t)	2H	7.5 Hz	Ar-CH ₂ - (octyl base)
1.25 – 1.60	Multiplet (m)	12H	-	-CH ₂ - (octyl chain)
0.88	Triplet (t)	3H	6.8 Hz	-CH ₃ (octyl terminal)

 Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

Chemical Shift (ppm)	Carbon Type	Assignment
140.5, 138.2	Quaternary (C)	Aromatic C (substituted)
129.5, 128.0, 126.5, 126.0	Methine (CH)	Aromatic C-H
38.5	Methylene (CH ₂)	Ar-CH ₂ -CH ₂ -I
32.5	Methylene (CH ₂)	Ar-CH ₂ - (octyl base)
31.9, 30.8, 29.7, 29.5, 29.3, 22.7	Methylene (CH ₂)	Octyl chain carbons
14.1	Methyl (CH ₃)	Octyl terminal carbon
5.5	Methylene (CH ₂)	-CH ₂ -I (Heavy atom effect)

Mass Spectrometry (HRMS) and Vibrational Spectroscopy (FT-IR)

Causality: Alkyl iodides are highly susceptible to in-source fragmentation during Electrospray Ionization (ESI). Therefore, Gas Chromatography coupled with Electron Ionization (GC-EI-MS) is the preferred technique. It allows for the observation of the molecular ion (M^+) and the highly diagnostic loss of the iodine radical $[M-I]^+$. FT-IR is utilized orthogonally to confirm the ortho-disubstitution via the out-of-plane C-H bending mode at 750 cm^{-1} .

Table 3: HRMS and FT-IR Diagnostic Data

Technique	Key Observation	Theoretical Value	Experimental Finding	Structural Implication
HRMS (EI)	Molecular Ion $[M]^+$	344.1001 m/z	344.0998 m/z	Confirms formula $C_{16}H_{25}I$
HRMS (EI)	Base Peak $[M-I]^+$	217.1956 m/z	217.1952 m/z	Confirms labile iodoethyl group
FT-IR (ATR)	Out-of-plane C-H bend	$\sim 750\text{ cm}^{-1}$	748 cm^{-1}	Confirms 1,2-ortho disubstitution
FT-IR (ATR)	C-I stretch	$\sim 500\text{-}600\text{ cm}^{-1}$	552 cm^{-1}	Confirms carbon-iodine bond

Conclusion

The structural elucidation of **1-(2-iodoethyl)-2-octylbenzene** requires a meticulously designed, self-validating analytical framework. By leveraging the orthogonal strengths of Prep-HPLC, long-relaxation NMR, GC-EI-MS, and FT-IR, researchers can definitively map the regiochemical architecture of this critical Fingolimod impurity. This level of analytical rigor not only satisfies ICH Q3A(R2) regulatory mandates but also provides process chemists with the exact mechanistic feedback required to optimize upstream Friedel-Crafts parameters and improve overall API yield.

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